[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
Overview
Description
Scientific Research Applications
Solubility of Saccharides in Ethanol–Water Solutions : A study by Gong, Wang, Zhang, and Qu (2012) investigated the solubility of several saccharides, including derivatives of (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl, in ethanol-water solutions. This research is significant for understanding the solubility behavior of such compounds in mixed solvents, which is crucial for their practical applications in various industries (Gong, Wang, Zhang, & Qu, 2012).
Vibrational Spectroscopic Study of a Phenolic Component : Aydın and Özpozan (2020) conducted a study on a derivative of this compound, known as quercetin 3-D-galactoside (Q3G). They explored its conformational and vibrational spectroscopic characteristics, contributing to the understanding of the compound's molecular structure and behavior, which is essential for its application in pharmacology and material science (Aydın & Özpozan, 2020).
Computational Study on Blood Glucose Level Regulation : Muthusamy and Krishnasamy (2016) investigated a derivative of the compound (SID 242078875) for its potential role in diabetes management. This study highlights the compound's relevance in medicinal chemistry, particularly for treating diseases like diabetes (Muthusamy & Krishnasamy, 2016).
Solubility of Compounds in Danshen : A study by Zhang, Gong, Wang, and Qu (2012) determined the solubility of various compounds, including (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (d-galactose), in ethanol-water mixtures. This research is vital for the pharmaceutical and food industry, particularly in the formulation of drugs and food additives (Zhang, Gong, Wang, & Qu, 2012).
Synthesis of Nonproteinogenic Amino Acid : Wee and McLeod (2003) described the synthesis of a nonproteinogenic amino acid, showcasing the compound's significance in biochemistry and drug development (Wee & McLeod, 2003).
Structure Analysis of a Derivative : Chen, Wang, Gao, and Niu (2008) analyzed the crystal structure of a derivative of the compound, providing valuable insights into its molecular configuration and potential applications in crystallography and material science (Chen, Wang, Gao, & Niu, 2008).
Regioselective Sulfamoylation in Synthesis : Miller et al. (2015) discussed the regioselective sulfamoylation of primary hydroxyl groups, a method that enhances the synthesis of inhibitors, demonstrating the compound's role in developing new pharmaceutical agents (Miller et al., 2015).
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNBPSEKLOHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871983 | |
Record name | 1-S-[2-(4-Hydroxyphenyl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glucosinalbin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19253-84-0 | |
Record name | Glucosinalbin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191 - 192 °C | |
Record name | Glucosinalbin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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